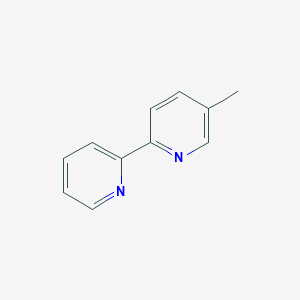

5-甲基-2,2'-联吡啶

描述

5-Methyl-2,2’-bipyridine: is an organic compound with the molecular formula C11H10N2. It is a derivative of bipyridine, where a methyl group is attached to the fifth position of one of the pyridine rings. This compound is known for its ability to act as a ligand, forming complexes with various metal ions. It is widely used in coordination chemistry and has applications in various fields, including catalysis and material science .

科学研究应用

作用机制

Target of Action

5-Methyl-2,2’-bipyridine is a small molecule that has been found to interact with Camphor 5-monooxygenase , an enzyme found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a terpenoid that is widely used in the pharmaceutical industry .

Mode of Action

It is known that bipyridine compounds, including 5-methyl-2,2’-bipyridine, strongly coordinate with metal centers . This interaction can lead to a decrease in catalytic activity and yield in the reaction system .

Biochemical Pathways

It is known that bipyridine compounds are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Result of Action

It is known that bipyridine compounds, including 5-methyl-2,2’-bipyridine, can strongly coordinate with metal centers, which can lead to a decrease in catalytic activity and yield in the reaction system .

Action Environment

The action of 5-Methyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action can be influenced by the presence of metal centers, as bipyridine compounds are known to strongly coordinate with these centers .

生化分析

Biochemical Properties

5-Methyl-2,2’-bipyridine is known to interact with various biomolecules. It has been reported that bipyridine compounds, including 5-Methyl-2,2’-bipyridine, strongly coordinate with metal centers . This interaction can influence the activity of enzymes and proteins that contain these metal centers.

Cellular Effects

It is known that bipyridine compounds can influence cell function by interacting with metal centers in enzymes and proteins . These interactions can potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 5-Methyl-2,2’-bipyridine involves its ability to bind to metal centers in biomolecules . This binding can lead to changes in the activity of these biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that bipyridine compounds can strongly coordinate with metal centers, which could potentially influence their stability and degradation over time .

Metabolic Pathways

Given its ability to bind to metal centers in enzymes and proteins, it is likely that it interacts with various enzymes and cofactors in metabolic pathways .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which involves the reaction of 2-pyridyl zinc halides with bromopyridines in the presence of a palladium catalyst . This method is favored due to its high yield and mild reaction conditions. Other methods include Stille coupling and Suzuki coupling, which also use palladium catalysts but differ in the organometallic reagents used .

Industrial Production Methods: Industrial production of 5-Methyl-2,2’-bipyridine often employs similar coupling reactions on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and minimize by-products .

化学反应分析

Types of Reactions: 5-Methyl-2,2’-bipyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: It can undergo substitution reactions, particularly at the methyl group or the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of 5-Methyl-2,2’-bipyridine.

Reduction: Dihydro-5-Methyl-2,2’-bipyridine.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

2,2’-Bipyridine: The parent compound without the methyl group.

4,4’-Bipyridine: Another isomer with the nitrogen atoms in the 4,4’ positions.

5,5’-Dimethyl-2,2’-bipyridine: A derivative with two methyl groups at the 5,5’ positions.

Comparison:

5-Methyl-2,2’-bipyridine: is unique due to the presence of a single methyl group, which can influence its electronic properties and steric effects. This can affect its binding affinity to metal ions and its reactivity in chemical reactions.

2,2’-Bipyridine: is more symmetrical and lacks the steric hindrance introduced by the methyl group, which can lead to different coordination behavior.

4,4’-Bipyridine: has a different spatial arrangement of nitrogen atoms, affecting its ability to form complexes.

5,5’-Dimethyl-2,2’-bipyridine: has increased steric hindrance due to the presence of two methyl groups, which can further influence its chemical properties and applications.

属性

IUPAC Name |

5-methyl-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-9-5-6-11(13-8-9)10-4-2-3-7-12-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LECLRDWVJRSFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454199 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56100-20-0 | |

| Record name | 5-Methyl-[2,2']bipyridinyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

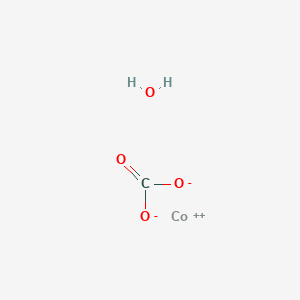

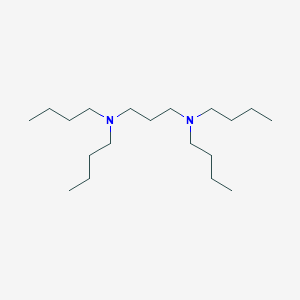

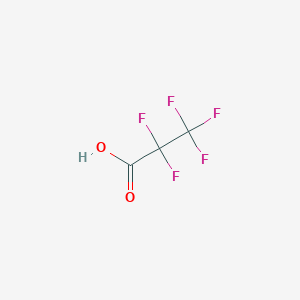

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of 5-Methyl-2,2'-bipyridine?

A1: 5-Methyl-2,2'-bipyridine has the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol.

Q2: What spectroscopic data is available for 5-Methyl-2,2'-bipyridine?

A2: Various spectroscopic techniques have been used to characterize 5-Methyl-2,2'-bipyridine and its complexes. These include:

- NMR Spectroscopy: 1H and 13C NMR provide information about the structure and environment of the molecule. For example, studies have shown unusually large coupling constants between specific protons in ruthenium(II) complexes of 5-Methyl-2,2'-bipyridine. []

- UV-Vis Spectroscopy: This technique is used to study the electronic transitions within the molecule and its metal complexes. Characteristic absorption bands, including weak d–d transitions and strong metal-to-ligand charge-transfer (MLCT) absorptions, have been observed. []

- Resonance Raman Spectroscopy: This technique provides information about the vibrational modes of the molecule, particularly in the excited state. It has been used to study the charge distribution in ruthenium(II) complexes of 5-Methyl-2,2'-bipyridine. []

Q3: How does 5-Methyl-2,2'-bipyridine interact with metal ions?

A3: 5-Methyl-2,2'-bipyridine acts as a bidentate ligand, meaning it can coordinate to a metal ion through its two nitrogen atoms. This forms a chelate complex. The methyl group in the 5-position introduces steric hindrance, which can influence the geometry and stability of the resulting complexes. [, , , ]

Q4: How does the methyl substituent in 5-Methyl-2,2'-bipyridine affect its coordination chemistry compared to unsubstituted 2,2'-bipyridine?

A4: The methyl group in the 5-position introduces steric hindrance, influencing the stability and geometry of metal complexes. Studies comparing 5-methyl-2,2’-bipyridine with 6-methyl and unsubstituted 2,2’-bipyridine in platinum(II) complexes revealed the 5-methyl substituent's impact on the stability of intermediate adducts during rollover C–H bond activation. [] Furthermore, increasing steric bulk in a series of 5-alkyl-2,2′-bipyridine ligands impacted the relative yields of meridional and facial isomers in their ruthenium(II) complexes. []

Q5: What are the catalytic applications of 5-Methyl-2,2'-bipyridine complexes?

A5: Metal complexes containing 5-Methyl-2,2'-bipyridine have been investigated for their catalytic activity in various reactions:

- Photocatalysis: Ruthenium(II) complexes incorporating 5-Methyl-2,2'-bipyridine derivatives have demonstrated photocatalytic activity in CO2 reduction reactions. These complexes, when incorporated into metal-organic frameworks (MOFs), exhibit enhanced activity and selectivity under visible light irradiation, making them promising candidates for artificial photosynthesis. [, ]

- Oxidation Reactions: Ruthenium complexes immobilized within core-cross-linked micelles have shown efficient photocatalytic activity in the oxidation of sulfides. []

Q6: How does the structure of 5-Methyl-2,2'-bipyridine relate to its activity in metal complexes?

A6: The structure of 5-Methyl-2,2'-bipyridine influences its activity in metal complexes through both electronic and steric effects.

Q7: How can 5-Methyl-2,2'-bipyridine be used in the construction of organized molecular assemblies?

A7: 5-Methyl-2,2'-bipyridine can be used as a building block for the construction of supramolecular assemblies. For instance, researchers have successfully incorporated a ruthenium(II) complex containing 5-methyl-2,2'-bipyridine and 2,2'-bipyrazine into the supercage network of Y-zeolite. This resulted in the formation of a dyad structure within the zeolite framework, demonstrating the potential for creating organized molecular systems with controlled spatial arrangements. []

Q8: Have there been any computational studies on 5-Methyl-2,2'-bipyridine and its complexes?

A8: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to study 5-Methyl-2,2'-bipyridine and its metal complexes. These studies provide insights into:* Electronic Structure: DFT calculations can elucidate the electronic distribution within the molecule and its complexes, helping to understand their reactivity and spectroscopic properties. []* Reaction Mechanisms: Computational methods can be used to model reaction pathways and intermediates in catalytic reactions involving 5-Methyl-2,2'-bipyridine complexes, leading to a deeper understanding of the catalytic cycle.

Q9: What is known about the stability of 5-Methyl-2,2'-bipyridine and its complexes?

A9: The stability of 5-Methyl-2,2'-bipyridine complexes can vary depending on the metal ion and other ligands present.

- Solvent Effects: Some complexes exhibit different stabilities in various solvents. For example, a study on a tris(bipyridyl)iron(II) complex containing a 5-methyl-2,2'-bipyridine moiety showed reduced stability to base compared to the parent [Fe(bipy)3]2+ complex. []

- Electrochemical Behaviour: Electrochemical studies have provided insights into the redox properties and stability of these complexes. For instance, the iron(II) complex mentioned above displayed irreversible electrochemical behaviour, suggesting potential instability upon oxidation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)